Fusidic Acid, from which 11-Deoxy Fusidic Acid is derived, is obtained from the fungus Fusidium coccineum. The production of 11-Deoxy Fusidic Acid involves chemical modifications to the parent compound, which enhance its efficacy and alter its pharmacological profile.
The synthesis of 11-Deoxy Fusidic Acid can be achieved through several methods involving chemical transformations of Fusidic Acid.
The reaction conditions typically involve:
The molecular structure of 11-Deoxy Fusidic Acid is characterized by its complex steroidal framework.
The reactivity of 11-Deoxy Fusidic Acid allows it to participate in various chemical reactions that can modify its structure for enhanced activity.
The reactions typically require:
11-Deoxy Fusidic Acid acts primarily by inhibiting bacterial protein synthesis.
Studies indicate that this mechanism is effective against various strains of Gram-positive bacteria, demonstrating minimal cross-resistance with other antibiotic classes.
The physical and chemical properties of 11-Deoxy Fusidic Acid are crucial for its application in pharmaceuticals.
11-Deoxy Fusidic Acid has various scientific uses:
Fusidic acid (FA), a steroidal antibiotic first isolated in 1960 from the fungus Fusidium coccineum, marked a breakthrough in antistaphylococcal therapies [2] [4]. The exploration of its derivatives began intensively in the 1970s, aiming to enhance pharmacokinetic properties or overcome emerging resistance. Among these derivatives, 11-Deoxy Fusidic Acid (CAS 1013937-16-0) emerged as a structurally simplified analog through semisynthetic modification at the C-11 position [5] [6]. Early work by Daehne et al. (1979) demonstrated that modifications to fusidic acid’s hydroxyl groups—including oxidation, elimination, or substitution—significantly altered bioactivity. The removal of the 11β-hydroxyl group, yielding 11-Deoxy Fusidic Acid, was pivotal in elucidating the role of this moiety in EF-G binding and antibiotic potency [3]. By the 2000s, advanced synthetic techniques enabled targeted production of this compound for structure-activity relationship (SAR) studies, positioning it as a key tool for mechanistic research rather than a clinical candidate [3] [9].
11-Deoxy Fusidic Acid belongs to the fusidane class, a unique group of tetracyclic triterpenoid antibiotics characterized by a steroidal backbone with distinct chair-boat-chair ring conformations [3] [10]. Its core structure (C31H48O5; MW 500.71 g/mol) retains fusidic acid’s signature features: the C17–C20 double bond (Z-configuration), the 16β-acetate group, and the carboxylic acid side chain at C-20 [3] [8]. Crucially, it lacks the 11β-hydroxyl group present in fusidic acid (C31H48O6; MW 516.72 g/mol), which is a critical hydrogen-bond donor for elongation factor G (EF-G) binding [3] [4].
Table 1: Structural Comparison of Fusidic Acid and 11-Deoxy Fusidic Acid
Feature | Fusidic Acid | 11-Deoxy Fusidic Acid |
---|---|---|
Molecular Formula | C31H48O6 | C31H48O5 |
Molecular Weight | 516.72 g/mol | 500.71 g/mol |
C-11 Functional Group | 11β-Hydroxyl | Hydrogen |
Key Pharmacophore Elements | C17–C20 (Z-Δ), 16β-Acetate | Retained |
CAS Number | 6990-06-3 | 1013937-16-0 |
This structural alteration reduces polarity and disrupts specific interactions within the ribosome-EF-G-GDP complex, explaining its diminished antibacterial activity compared to fusidic acid [3] [8].
Despite its reduced potency, 11-Deoxy Fusidic Acid holds scientific value in several domains:
Table 2: Research Applications of 11-Deoxy Fusidic Acid
Application Area | Role | Outcome/Insight |
---|---|---|
Target Binding Studies | EF-G binding affinity probe | Confirmed 11β-OH as critical for ribosome arrest |
Resistance Genetics | Tool to distinguish fusA vs. fusB mutants | Clarified chromosomal vs. plasmid-mediated resistance |
Semisynthetic Chemistry | Precursor for C-11 modified analogs | Generated derivatives with MDR-reversal activity |
Formulation Science | Model hydrophobic compound for hydrogels | Improved alginate film drug release kinetics |
In antibiotic discovery, 11-Deoxy Fusidic Acid exemplifies challenges in modifying natural scaffolds. Its inability to match fusidic acid’s activity underscores the evolutionary optimization of natural antibiotics and the difficulty in engineering improved analogs [7] [9]. Current research leverages it to circumvent cross-resistance or enhance pharmacokinetics in combination therapies [3] [10].